Cas no 314022-31-6 (3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide)

3-Chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with chloro and fluoro groups at the 3- and 6-positions, respectively. The molecule is further functionalized with a morpholine-containing ethylamide side chain, enhancing its potential as a versatile intermediate in medicinal chemistry. Its structural features suggest utility in the development of bioactive molecules, particularly in kinase inhibition or receptor modulation applications. The chloro and fluoro substituents contribute to electronic and steric tuning, while the morpholine moiety may improve solubility and pharmacokinetic properties. This compound is suited for exploratory research in drug discovery, offering a balanced profile of reactivity and stability for further derivatization.
3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide structure
314022-31-6 structure
Product Name:3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide
CAS No:314022-31-6
MF:C15H16ClFN2O2S
MW:342.816144943237
CID:6316745
PubChem ID:752921
Update Time:2025-10-31

3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide
    • Oprea1_295141
    • 3-chloro-6-fluoro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide
    • Oprea1_761160
    • 314022-31-6
    • VU0023486-2
    • SR-01000908187
    • 3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide
    • 3-chloro-6-fluoro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide
    • SR-01000908187-1
    • AKOS002721545
    • F0920-4752
    • Inchi: 1S/C15H16ClFN2O2S/c16-13-11-2-1-10(17)9-12(11)22-14(13)15(20)18-3-4-19-5-7-21-8-6-19/h1-2,9H,3-8H2,(H,18,20)
    • InChI Key: MQTFAQSFIGKJAQ-UHFFFAOYSA-N
    • SMILES: ClC1C2C=CC(=CC=2SC=1C(NCCN1CCOCC1)=O)F

Computed Properties

  • Exact Mass: 342.0605048g/mol
  • Monoisotopic Mass: 342.0605048g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 69.8Ų

3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide Pricemore >>

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Additional information on 3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide

Introduction to 3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide (CAS No. 314022-31-6)

3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 314022-31-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its benzothiophene core and functionalized side chains, represents a promising candidate for further exploration in drug discovery and development. The structural features of this compound, including its chloro and fluoro substituents, as well as the morpholine moiety, contribute to its unique chemical properties and potential biological activities.

The benzothiophene scaffold is a well-documented motif in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to enhance binding affinity and selectivity. In particular, the presence of a fluoro group at the 6-position and a chloro group at the 3-position introduces electronic and steric effects that can modulate the compound's interactions with biological targets. The N-substituted ethyl chain linked to the morpholine ring further diversifies the molecule's pharmacophoric profile, offering opportunities for fine-tuning its pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the 3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide (CAS No. 314022-31-6) may exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurological disorders. The morpholine ring, in particular, has been shown to enhance solubility and metabolic stability, making it an attractive feature for drug-like molecules.

One of the most compelling aspects of this compound is its potential as a lead structure for the development of novel therapeutic agents. The combination of electronic diversity introduced by halogen substituents and steric bulk provided by the morpholine group creates a rich scaffold for structure-based drug design. By leveraging high-throughput screening (HTS) techniques and virtual screening methods, researchers can rapidly assess the biological relevance of this molecule across multiple targets.

In addition to its structural complexity, 3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide (CAS No. 314022-31-6) demonstrates intriguing physicochemical properties that are critical for drug development. These include favorable solubility profiles, appropriate lipophilicity values, and resistance to metabolic degradation. Such attributes are essential for ensuring adequate bioavailability and prolonged half-life in vivo.

The role of fluorine atoms in pharmaceuticals cannot be overstated; they are frequently employed to improve metabolic stability, binding affinity, and pharmacokinetic profiles. The fluoro group in this compound is strategically positioned at the 6-position of the benzothiophene ring, which is known to enhance interactions with certain biological targets. Similarly, the chloro substituent at the 3-position contributes to electronic modulation, influencing both reactivity and binding characteristics.

Emerging research suggests that derivatives of benzothiophene containing morpholine moieties may possess anti-inflammatory and analgesic properties. This hypothesis is supported by experimental data demonstrating that related compounds exhibit significant activity in preclinical models of inflammation and pain. The 3-chloro-6-fluoro-N-2-(morpholin-4-yl)ethyl-1-benzothiophene-2-carboxamide (CAS No. 314022-31-6) could be a valuable starting point for further exploration in this therapeutic area.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in constructing the complex framework of this molecule efficiently.

From a regulatory perspective, compounds like 3-chloro-6-fluoro-N-2-(morpholin-4-yethyl)-1-benzothiophene -2-carboxamide (CAS No. 314022 -31 -6) must undergo rigorous safety evaluations before entering clinical development. These assessments include toxicity studies, pharmacokinetic profiling, and immunogenicity testing to ensure that they meet stringent regulatory standards for human use.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like this one. By analyzing large datasets containing structural information and biological activity data, computational models can predict potential hits with remarkable accuracy. This approach has significantly reduced the time required to transition from initial design to lead optimization.

In conclusion,3-chloro - 6-fluoro-N - 2 - (morpholin - 4 - yl)ethyl - 1 - benzothiophene - 2 - carboxamide (CAS No .314022 -31 -6) represents a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination of functional groups , favorable physicochemical properties , and promising biological activities make it an attractive candidate for further investigation . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in shaping future therapeutic strategies .

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